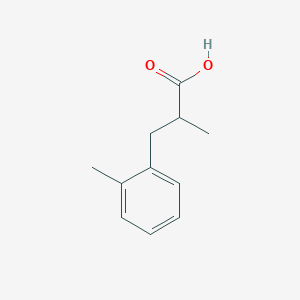

2-Methyl-3-(2-methylphenyl)propanoic acid

Descripción general

Descripción

2-Methyl-3-(2-methylphenyl)propanoic acid, also known as 2-Methyl-3-phenylpropionic acid or 2-Methyl-3-phenylpropionic acid, is an organic compound with the molecular formula C9H12O2. It is a colorless, crystalline solid that is soluble in water and organic solvents. This compound is a naturally occurring fatty acid found in the human body, and is a major component of the phospholipids that make up cell membranes. It is also found in many foods, such as dairy products, meats, and fish.

Aplicaciones Científicas De Investigación

Enantioseparation and Chromatography

- Enantioseparation of Isomeric Acids: 2-(3-Methylphenyl)propanic acid and 2-(4-methylphenyl)propanoic acid, isomers of 2-Methyl-3-(2-methylphenyl)propanoic acid, have been successfully enantioseparated using countercurrent chromatography. This process involved the use of hydroxypropyl-β-cyclodextrin as a chiral selector, achieving high recovery and purity levels (Yang Jin et al., 2020).

Synthesis and Chemical Analysis

- Synthesis of Methyl Esters: Methyl esters of N-(O,O-diethylphosphonobenzyl-)-2-amino-3-aryl-propanoic acid, related to this compound, have been synthesized, indicating potential for chemical modifications and applications in various fields (A. Tchapkanov & G. Petrov, 1998).

Pharmacological and Biological Applications

- Bioactive Phenolic Compounds: New phenolic compounds, related structurally to this compound, have been isolated and exhibit modest anti-inflammatory activities. These findings suggest potential pharmacological applications (Xiaolei Ren et al., 2021).

- Anti-inflammatory and Antibacterial Activities: Arylidene-5-(4-methylphenyl)-2(3H)-furanones, derived from 3-(4-methyl-benzoyl)propanoic acid, have shown significant anti-inflammatory and antibacterial activities, indicating potential for therapeutic use (A. Husain et al., 2009).

Material Science and Organic Chemistry

- Synthesis of Functional Compounds: The synthesis of various structurally related compounds to this compound has been explored, with applications in material science and organic chemistry. These include the preparation of carboxylic acid derivatives and studies on their properties (S. Kotteswaran et al., 2016).

Safety and Hazards

Mecanismo De Acción

Mode of Action

It is known that carboxylic acids, such as this compound, typically undergo metabolism via conversion to their coenzyme a (coa) derivatives, which participate in various metabolic pathways .

Biochemical Pathways

It is known that carboxylic acids participate in numerous metabolic pathways once converted to their CoA derivatives .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound .

Propiedades

IUPAC Name |

2-methyl-3-(2-methylphenyl)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O2/c1-8-5-3-4-6-10(8)7-9(2)11(12)13/h3-6,9H,7H2,1-2H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YORRXZKLVDDEGM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CC(C)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

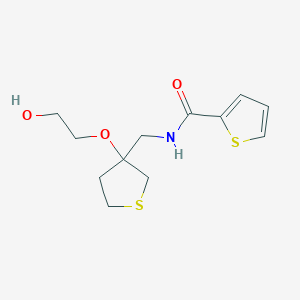

![2,5-dichloro-N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)thiophene-3-carboxamide](/img/structure/B3012474.png)

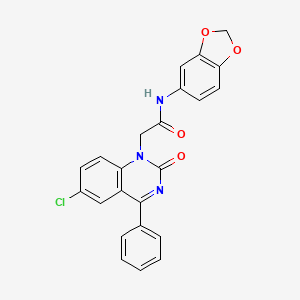

![(Z)-3-(3-([1,1'-biphenyl]-4-yl)-4-(2-cyano-3-ethoxy-3-oxoprop-1-en-1-yl)-1H-pyrazol-1-yl)propanoic acid](/img/structure/B3012487.png)

![N-[2-(4-methylphenyl)-4-oxo-4H-chromen-6-yl]cyclohexanecarboxamide](/img/structure/B3012488.png)

![3-[4-(5-Methylpyrimidin-2-yl)piperazin-1-yl]-6-pyridin-3-ylpyridazine](/img/structure/B3012489.png)

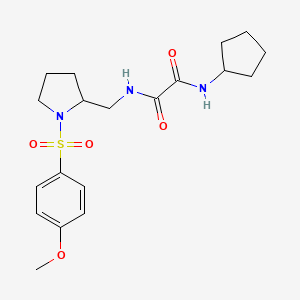

![N-(2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-4-methylbenzenesulfonamide](/img/structure/B3012496.png)

![6-[[1-[(1-Methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]-2,3-dihydroisoindol-1-one](/img/structure/B3012497.png)